molecular formula C14H15O2P B161188 Ethyl diphenylphosphinate CAS No. 1733-55-7

Ethyl diphenylphosphinate

Cat. No.: B161188
CAS No.: 1733-55-7
M. Wt: 246.24 g/mol
InChI Key: QRJASDLTCXIYRK-UHFFFAOYSA-N
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Description

Ethyl diphenylphosphinate is an organophosphorus compound with the molecular formula C14H15OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Scientific Research Applications

Ethyl diphenylphosphinate has several applications in scientific research:

Safety and Hazards

Ethyl diphenylphosphinite is classified as a warning hazard under the GHS system . It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ethyl diphenylphosphinite has been studied for its potential applications in polymer chemistry . It has been used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone . Given the amount of an antioxidant agent practically used in commercial polymer products, these phosphinite end-functionalized polyesters are believed to have sufficient self-antioxidant properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl diphenylphosphinate are not well-studied. It is known to participate in various chemical reactions. For instance, it is used as an initiator in the ring-opening polymerization of ε-caprolactone and δ-valerolactone

Molecular Mechanism

It is known to participate in chemical reactions as an initiator

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diphenylphosphinate can be synthesized through the reaction of diphenylphosphinic chloride with ethyl alcohol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where diphenylphosphinic chloride and ethyl alcohol are combined under controlled conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl diphenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of aqueous acid or base solutions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Hydrolysis: Diphenylphosphinic acid and ethanol.

    Oxidation: Diphenylphosphinic acid.

    Substitution: Products depend on the nucleophile used, resulting in compounds like diphenylphosphinic amides or thiolates.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds.

Properties

IUPAC Name

[ethoxy(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJASDLTCXIYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354763
Record name ethyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1733-55-7
Record name ethyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl diphenylphosphinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for Ethyl Diphenylphosphinate?

A1: this compound can be synthesized via photochemical reactions. [] Specifically, UV irradiation of O-ethyl S-n-propyl phenylphosphonothioate in ethanol leads to the formation of this compound through a photoarylation process. [] This reaction involves the sensitized photoreduction of the starting material by aromatic hydrocarbons like benzene. []

Q2: Are there any studies investigating the reaction kinetics of this compound?

A2: Yes, research has been conducted on the kinetics of this compound reacting with Phenylmagnesium Bromide. [] While the specific details of the kinetic study were not provided in the abstract, this research area highlights the interest in understanding the reactivity and potential applications of this compound.

Q3: Can this compound be synthesized using palladium-catalyzed reactions?

A3: Interestingly, while not directly synthesized in the study, this compound is structurally similar to compounds produced via a less common palladium-catalyzed Hirao reaction. [] This modified reaction utilizes Palladium(II) Acetate [Pd(OAc)2] to couple arylboronic acids with reagents like diethyl phosphite, ultimately yielding diethyl arylphosphonates. [] Given the structural similarities, this suggests potential alternative synthetic routes for this compound using modified palladium-catalyzed coupling reactions.

Q4: What is the role of computational chemistry in understanding the reactions involving compounds similar to this compound?

A4: Theoretical calculations play a crucial role in elucidating the mechanisms of reactions involving compounds similar to this compound. For example, in the palladium-catalyzed coupling of phenylboronic acid with diphenylphosphine oxide, computations revealed a unique catalytic cycle. [] This cycle involves the addition of a phenyl anion and the tautomeric form of the phosphine oxide to the palladium catalyst. [] This highlights the power of computational chemistry in providing mechanistic insights into these reactions, potentially guiding the development of new synthetic strategies for this compound and related compounds.

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